molecular formula C17H22N4O2 B10866685 2-[1-(but-2-ynoyl)piperidin-3-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

2-[1-(but-2-ynoyl)piperidin-3-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

Cat. No.: B10866685
M. Wt: 314.4 g/mol
InChI Key: BKRUYAIRYUSHEF-UHFFFAOYSA-N
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Description

2-[1-(but-2-ynoyl)piperidin-3-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is a complex organic compound that features a piperidine ring, a pyrazolo[1,5-a][1,4]diazepine core, and a but-2-ynoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(but-2-ynoyl)piperidin-3-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one typically involves multi-step organic reactionsThe final step involves the formation of the pyrazolo[1,5-a][1,4]diazepine core through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-(but-2-ynoyl)piperidin-3-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-[1-(but-2-ynoyl)piperidin-3-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(but-2-ynoyl)piperidin-3-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-(1-(but-2-ynoyl)piperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(2-pyridyl)benzamide

Uniqueness

2-[1-(but-2-ynoyl)piperidin-3-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(1-but-2-ynoylpiperidin-3-yl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepin-4-one

InChI

InChI=1S/C17H22N4O2/c1-3-6-16(22)20-9-4-7-13(12-20)14-11-15-17(23)19(2)8-5-10-21(15)18-14/h11,13H,4-5,7-10,12H2,1-2H3

InChI Key

BKRUYAIRYUSHEF-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCCC(C1)C2=NN3CCCN(C(=O)C3=C2)C

Origin of Product

United States

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